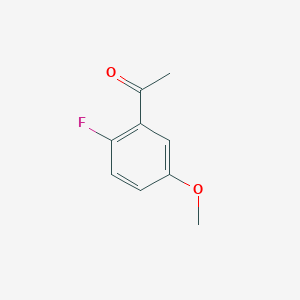

1-(2-Fluoro-5-methoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

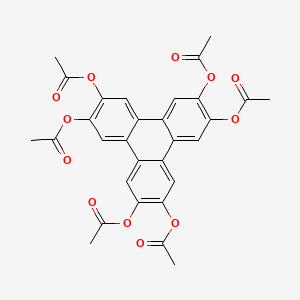

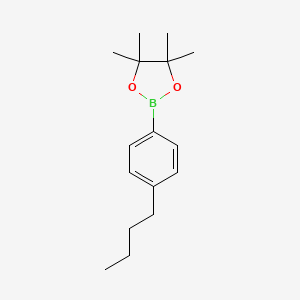

The molecular structure of 1-(2-Fluoro-5-methoxyphenyl)ethanone, while not directly studied in the provided papers, can be inferred from related compounds. For instance, the molecular structure and vibrational frequencies of similar compounds have been investigated using computational methods such as Gaussian09 software package, and the geometrical parameters were found to be in agreement with X-ray diffraction (XRD) data . The stability of these molecules arises from hyper-conjugative interactions and charge delocalization, which can be analyzed using Natural Bond Orbital (NBO) analysis . The HOMO and LUMO analysis of these compounds is used to determine the charge transfer within the molecules, which is crucial for understanding their reactivity .

Synthesis Analysis

Synthesis of related compounds has been achieved through various methods. For example, chalcone derivatives have been synthesized by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone under basic conditions, with the sonochemical method proving to be more efficient than the conventional method . Another study describes a 7-step procedure for the synthesis of enantiomerically pure diarylethanes, starting from a related diarylmethanone compound . These methods provide insights into potential synthetic routes for 1-(2-Fluoro-5-methoxyphenyl)ethanone.

Chemical Reactions Analysis

The reactivity of compounds similar to 1-(2-Fluoro-5-methoxyphenyl)ethanone can be deduced from their molecular structure analysis. The presence of electronegative groups such as the carbonyl group and fluorine atoms can make certain positions within the molecule more reactive . The molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating potential biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(2-Fluoro-5-methoxyphenyl)ethanone have been characterized using various analytical techniques. For instance, FTIR, NMR, and mass spectrometry have been used to characterize the synthesized compounds . The crystallinity and thermal stability of these compounds have also been evaluated using XRD, SEM, and TGA . These studies provide a foundation for understanding the properties of 1-(2-Fluoro-5-methoxyphenyl)ethanone.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Research has demonstrated the synthesis of novel Schiff bases and pyrazole derivatives from 1-(2-Fluoro-5-methoxyphenyl)ethanone, which were then screened for antimicrobial activity. Compounds synthesized using this chemical as a precursor showed excellent antimicrobial properties against a variety of bacterial and fungal organisms, highlighting its potential in the development of new antimicrobial agents (Puthran et al., 2019); (Kumar et al., 2019); (Nagamani et al., 2018).

Solid-State Fluorescence

- Another study explored the tuning of solid-state fluorescence through the regulation of the arrangement of anthracene fluorophores, synthesized from a compound structurally related to 1-(2-Fluoro-5-methoxyphenyl)ethanone. This research provides insights into the design of fluorescent materials with potential applications in sensing and optical devices (Dong et al., 2012).

Synthesis Efficiency and Green Chemistry

- The efficacy of sonochemical methods over conventional synthesis techniques was highlighted in the synthesis of a chalcone derivative from 1-(2-Fluoro-5-methoxyphenyl)ethanone. This study demonstrates the advantages of ultrasonic energy in enhancing reaction rates and improving crystallinity, contributing to the principles of green chemistry (Jarag et al., 2011).

Intermediate in Herbicide Synthesis

- The compound has also been used as an intermediate in the synthesis of herbicides, showcasing its versatility and utility in agricultural chemistry. The detailed synthesis process and the optimization of reaction conditions were outlined, providing a pathway for the development of new herbicidal compounds (Yu, 2002).

Enantioselective Synthesis

- In pharmaceutical research, the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, using a related compound as the starting material, was explored. This process involves biocatalysts and highlights the importance of chirality in drug development and the potential of bioreduction strategies in achieving high enantiomeric excesses (ChemChemTech, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-fluoro-5-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSVMRLQPHKYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542154 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoro-5-methoxyphenyl)ethanone | |

CAS RN |

80309-38-2 |

Source

|

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)